![molecular formula C14H19N7O3S B2930933 1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 2097867-47-3](/img/structure/B2930933.png)
1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antibacterial Applications
Imidazole derivatives have been shown to possess significant antibacterial properties. The structural complexity of the compound suggests that it could interact with various bacterial enzymes or proteins, potentially inhibiting their function and leading to antibacterial effects. This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Antimycobacterial Activity
Compounds similar to the one described have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Given the ongoing challenge of tuberculosis worldwide, the antimycobacterial application of this compound could be of significant importance in developing new therapeutic agents .
Anti-inflammatory Properties
Imidazole derivatives are also known for their anti-inflammatory effects. This compound could be investigated for its potential to reduce inflammation, which is a common pathological process in many diseases. Its application in this area could lead to the development of new anti-inflammatory medications .
Antitumor Potential
The cytotoxic efficiency of imidazole derivatives against various cancer cell lines has been documented. This compound could be part of research efforts to explore new antitumor agents, potentially offering a novel approach to cancer treatment. The ability to induce cytotoxicity in cancer cells while sparing healthy cells is a key focus in this field .
Antimalarial Evaluation
Imidazole compounds have been studied for their antimalarial properties. The compound could be evaluated for its efficacy against the parasites responsible for malaria. With the ongoing need for new antimalarial drugs, this application holds significant potential for contributing to global health .
Antiviral Activity
The structural features of imidazole derivatives suggest potential antiviral activity. This compound could be investigated for its ability to inhibit viral replication or interfere with virus-cell interactions. The development of new antiviral drugs is particularly relevant in the context of emerging and re-emerging viral diseases .
properties
IUPAC Name |
1-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O3S/c1-9(2)14-18-12(8-20(14)3)25(22,23)16-6-11-17-13(19-24-11)10-5-15-21(4)7-10/h5,7-9,16H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHUFSVBNXCORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

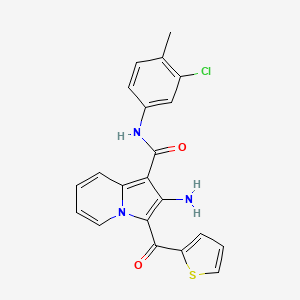
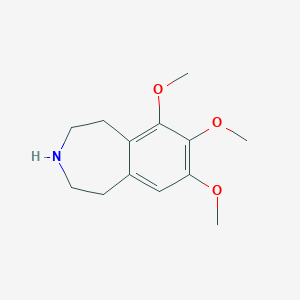

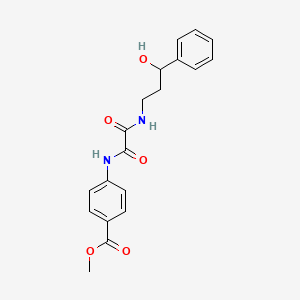
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2930856.png)
![4-(2-chloro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2930857.png)

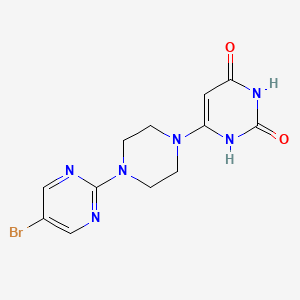
![3-methyl-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2930862.png)
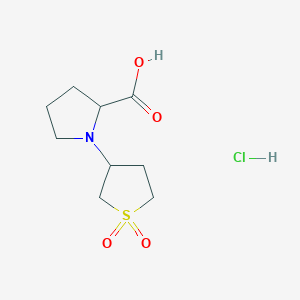
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,3-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2930865.png)
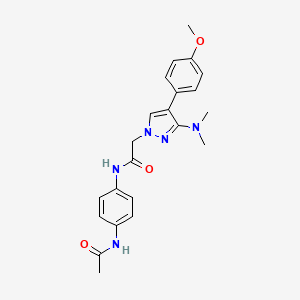
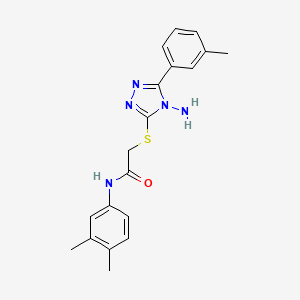
![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2930870.png)